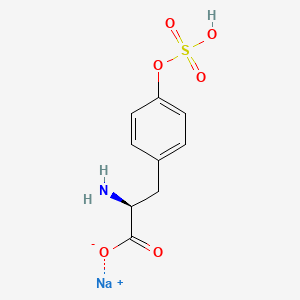

Sodium H-Tyr(SO3H)-OH

Description

Contextualization within the Landscape of Protein Post-Translational Modifications

Protein tyrosine sulfation is a crucial post-translational modification (PTM) that plays a significant role in modulating protein structure and function. patsnap.com PTMs are covalent processing events that alter the properties of a protein by adding a modifying group to one or more amino acid residues after protein biosynthesis. nih.gov These modifications dramatically expand the functional repertoire of the proteome, enabling a limited number of genes to produce a vast array of protein variants with distinct activities, localizations, and interaction partners. nih.gov

Within the broad landscape of PTMs, which includes well-studied modifications like phosphorylation, glycosylation, ubiquitination, and acetylation, tyrosine sulfation holds a unique position. It involves the addition of a sulfate (B86663) group (-SO3) to the hydroxyl group of a tyrosine residue, creating a tyrosine O-sulfate. wikipedia.org This modification is catalyzed by tyrosylprotein sulfotransferases (TPSTs) within the trans-Golgi network. mpi-cbg.deresearchgate.net Consequently, only secreted proteins and the extracellular domains of membrane proteins that transit through this cellular compartment are subject to sulfation. wikipedia.orgmpi-cbg.de This localization distinguishes it from many other PTMs, such as phosphorylation, which primarily occurs in the cytoplasm and nucleus.

The addition of the highly electronegative and bulky sulfate group can induce significant changes in a protein's local conformation and electrostatic properties. patsnap.com This modification is particularly important for mediating extracellular protein-protein interactions, a role that is critical in a multitude of biological processes. patsnap.comnih.govnih.gov Unlike phosphorylation, which is a readily reversible modification involved in dynamic intracellular signaling cascades, tyrosine sulfation is generally considered a stable and essentially irreversible modification, as no enzymatic mechanism for its removal has been identified in animals. wikipedia.org

Historical Discoveries and Early Elucidations of Sulfotyrosine

The first evidence of protein tyrosine sulfation dates back to 1954, when Frederick R. Bettelheim reported the presence of tyrosine-O-sulfate in fibrinopeptide B, a peptide released from bovine fibrinogen during blood clotting. wikipedia.orgresearchgate.netpnas.org This discovery marked the initial identification of sulfotyrosine as a component of a protein. wikipedia.org For many years following this initial finding, the broader significance and prevalence of this modification remained largely underappreciated. nih.govnih.gov

Pioneering work in the 1980s, notably by Wieland Huttner and his research group, was instrumental in characterizing the enzymatic basis of this modification. researchgate.netpnas.org Their research led to the identification and characterization of the enzyme activity responsible for the reaction, which they named tyrosylprotein sulfotransferase (TPST). researchgate.netpnas.org These studies established that TPSTs utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor for the reaction. wikipedia.orgpnas.org Furthermore, they determined that this enzymatic sulfation occurs in the trans-Golgi network, providing a key insight into the subset of proteins that could be modified. mpi-cbg.depnas.org

Early research also focused on the chemical properties of the sulfated tyrosine residue. It was noted that the sulfate linkage, while generally stable, is labile to the strong acid conditions used in traditional protein sequencing methods like Edman degradation, which complicated its detection and analysis for many years. nih.gov The development of more advanced analytical techniques, including specialized mass spectrometry protocols, has been crucial in overcoming these challenges and facilitating the identification of new sulfated proteins. nih.gov

Prevalence and Biological Significance of Tyrosine Sulfation in Eukaryotic Systems

Tyrosine sulfation is a widespread post-translational modification in multicellular eukaryotes, including both animals and plants, but it has not been observed in prokaryotes or yeast. wikipedia.orgnih.gov It is estimated that up to 1% of all tyrosine residues in the eukaryotic proteome may be sulfated, suggesting a broad, though not fully elucidated, role in biology. pnas.orgbiorxiv.orgmdpi.com The modification is exclusively found on proteins that pass through the secretory pathway, such as secreted proteins and the extracellular domains of transmembrane proteins. mdpi.comresearchgate.net

The primary biological role of tyrosine sulfation is to modulate extracellular protein-protein interactions. wikipedia.orgresearchgate.netpnas.org The addition of the negatively charged sulfate group can create or enhance binding sites, thereby increasing the affinity and specificity of these interactions. patsnap.com This function is critical in a wide array of physiological and pathophysiological processes.

Key Biological Roles of Tyrosine Sulfation:

Hemostasis: Tyrosine sulfation is vital for normal blood clotting. For instance, the sulfation of tyrosine residues in coagulation factors, such as Factor VIII, is essential for their interaction with other components of the coagulation cascade. wikipedia.org

Inflammation and Immunity: This modification plays a key role in the inflammatory response by mediating the interaction between leukocytes and endothelial cells. P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) on leukocytes requires tyrosine sulfation to bind effectively to selectins on endothelial cells, a crucial step for leukocyte rolling and recruitment to sites of inflammation. nih.gov It is also critical for the function of chemokine receptors, such as CCR5, which are involved in directing immune cell migration. nih.govpnas.org

Viral Entry: The sulfation of tyrosine residues on cell surface receptors is exploited by some viruses to gain entry into host cells. A prominent example is the human immunodeficiency virus (HIV), where sulfation of tyrosines in the N-terminal region of the CCR5 co-receptor is critical for its high-affinity interaction with the viral envelope glycoprotein gp120, facilitating viral entry. nih.govpnas.org

Hormone-Receptor Binding: Several peptide hormones require tyrosine sulfation for their biological activity. This modification can enhance the binding affinity of the hormone to its receptor, ensuring proper signal transduction. nih.gov

Plant Growth and Development: In plants, tyrosine-sulfated peptides, such as phytosulfokine (PSK), act as signaling molecules that regulate cell proliferation, differentiation, and defense responses. researchgate.netpnas.org

The table below provides examples of proteins that undergo tyrosine sulfation and the associated biological functions.

| Protein Family/Specific Protein | Biological Process | Functional Consequence of Sulfation |

| Coagulation Factors | ||

| Factor VIII | Hemostasis | Essential for binding to von Willebrand factor (vWF). wikipedia.org |

| Adhesion Molecules | ||

| P-selectin glycoprotein ligand-1 (PSGL-1) | Inflammation, Leukocyte Rolling | Critical for high-affinity binding to P-selectin and E-selectin. wikipedia.orgnih.gov |

| Chemokine Receptors | ||

| C-C chemokine receptor type 5 (CCR5) | Immunity, Viral Entry | Facilitates binding of chemokines (e.g., MIP-1α, MIP-1β) and is a crucial co-receptor for HIV-1 entry. nih.govpnas.org |

| Hormones | ||

| Cholecystokinin (B1591339) | Digestion | Enhances binding to its receptor. |

| Extracellular Matrix Proteins | ||

| Fibromodulin, Osteoadherin | Connective Tissue Structure | Mediates protein-protein interactions within the extracellular matrix. nih.gov |

| Plant Peptides | ||

| Phytosulfokine (PSK) | Plant Growth | Promotes cell proliferation and differentiation. researchgate.netpnas.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H10NNaO6S |

|---|---|

Molecular Weight |

283.24 g/mol |

IUPAC Name |

sodium;(2S)-2-amino-3-(4-sulfooxyphenyl)propanoate |

InChI |

InChI=1S/C9H11NO6S.Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15);/q;+1/p-1/t8-;/m0./s1 |

InChI Key |

BSGUVYQJXDWSSQ-QRPNPIFTSA-M |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)OS(=O)(=O)O.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])N)OS(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Enzymology and Biosynthesis of Tyrosine O Sulfation

Tyrosylprotein Sulfotransferases (TPSTs)

The enzymes that catalyze the transfer of a sulfate (B86663) group to tyrosine residues are known as tyrosylprotein sulfotransferases (TPSTs). pnas.orgrsc.org These enzymes are central to the biosynthesis of sulfated tyrosine, targeting tyrosine residues found in secretory proteins and the extracellular domains of membrane proteins that pass through the Golgi apparatus. wikipedia.orgwikipedia.org It is estimated that as much as 1% of all secreted and membrane tyrosine residues are sulfated, highlighting the prevalence of this modification. wikipedia.org

In mammals, two distinct isoforms of tyrosylprotein sulfotransferase have been identified: TPST-1 and TPST-2. wikipedia.orgnih.gov Both are type II transmembrane proteins, meaning they have a short N-terminal cytoplasmic domain, a single transmembrane region, and a larger catalytic domain located within the lumen of the Golgi apparatus. wikipedia.orgnih.gov

The two isoforms are quite similar, sharing approximately 64% amino acid sequence identity. nih.govoup.com TPST-1 consists of 370 amino acids, while TPST-2 has 377. wikipedia.orgnih.gov Despite their structural similarities, TPST-1 and TPST-2 exhibit slightly different, though often overlapping, substrate specificities. wikipedia.orgnih.gov This allows for differential regulation of protein sulfation. Both isoforms are N-glycosylated and have molecular weights of approximately 50-54 kDa. pnas.orgwikipedia.org Structurally, the catalytic domain features a single α/β motif with a five-stranded parallel β-sheet, which is flanked by α-helices. nih.govrsc.org TPSTs can function as homo- or heterodimers, which may provide additional regulatory control over site-specific sulfation. portlandpress.com

Table 1: Comparison of Human TPST-1 and TPST-2 Isoforms

| Feature | TPST-1 | TPST-2 |

|---|---|---|

| Amino Acid Length | 370 residues wikipedia.orgnih.gov | 377 residues wikipedia.orgnih.gov |

| Molecular Weight | ~42.2 kDa rsc.org | ~41.9 kDa rsc.org |

| Topology | Type II transmembrane protein wikipedia.orgnih.gov | Type II transmembrane protein wikipedia.orgnih.gov |

| Sequence Identity | - | ~64% identity with TPST-1 nih.govoup.com |

| Substrate Specificity | Distinct but overlapping with TPST-2 researchgate.net | Distinct but overlapping with TPST-1 nih.govresearchgate.net |

| Optimal pH | ~6.5 nih.gov | ~6.0 nih.gov |

The specificity of TPSTs is not determined by a strict consensus sequence, but rather by a combination of factors, including the local amino acid environment and structural accessibility of the target tyrosine. nih.govnih.gov

A key determinant for tyrosine sulfation is the presence of acidic amino acid residues, such as aspartic acid and glutamic acid, near the target tyrosine. pnas.orgnih.gov TPSTs preferentially recognize tyrosine residues located within highly acidic motifs. pnas.org Studies using synthetic peptides have shown that acidic residues within the -5 to +5 positions relative to the acceptor tyrosine are particularly important. nih.govnih.gov The presence of these negatively charged residues significantly increases the binding affinity of the substrate peptide for the enzyme, reflected by a substantial decrease in the Michaelis constant (Km), with relatively little effect on the maximum reaction velocity (Vmax). nih.gov

Table 2: Effect of Acidic Residue Substitution on TPST Kinetics

| Peptide Substrate (Modification from C4-peptide) | Km (µM) | Relative Km | Vmax (pmol/min/mg) |

|---|---|---|---|

| Parent Peptide | 2.4 | 1.0 | 460 |

| Asp (-5) -> Ala | 5.2 | 2.2 | 440 |

| Asp (-4) -> Ala | 8.9 | 3.7 | 450 |

| Asp (-1) -> Ala | 53 | 22.1 | 510 |

| Glu (+1) -> Gln | 9.4 | 3.9 | 430 |

| Asp (+4) -> Asn | 4.8 | 2.0 | 450 |

Data derived from studies on rat liver TPST with peptides related to complement component C4. nih.gov

Many TPST substrates contain multiple tyrosine residues that can be sulfated, often clustered together. portlandpress.comnih.gov The sulfation of these sites can occur in a stepwise or sequential manner, where the substrate is released from the enzyme after each sulfate addition. rockefeller.edu The presence of one sulfated tyrosine can influence the sulfation of subsequent sites, potentially by altering the local charge environment. rockefeller.edu

Kinetic studies on peptides with multiple tyrosine sites, such as the N-terminal region of the chemokine receptor CXCR4, show that TPST isoforms can have a strong preference for which tyrosine is sulfated first. rockefeller.edu For CXCR4, both TPST-1 and TPST-2 preferentially sulfate Tyr-21 before targeting Tyr-7 or Tyr-12. rockefeller.edu This indicates that the enzyme kinetics at each potential site can be intrinsically different. rockefeller.edu The ability to monitor the formation of mono-, di-, and tri-sulfated products has been crucial for understanding the cooperative or hierarchical nature of sulfation in these substrates. nih.gov

The catalytic reaction of TPSTs involves the transfer of a sulfuryl group (SO₃) from a universal sulfate donor molecule to the hydroxyl group of a tyrosine residue. nih.gov The essential co-substrate and sulfate donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). wikipedia.orgnih.govnih.gov The products of the reaction are the O-sulfated tyrosine residue within the protein and 3'-phosphoadenosine-5'-phosphate (PAP). nih.govacs.org

The precise catalytic mechanism has been a subject of detailed investigation. One proposed model is a two-site ping-pong mechanism, where PAPS binds to the enzyme, the sulfate group is transferred to a histidine residue on the enzyme to form a covalent sulfated-enzyme intermediate, and PAP is released. wikipedia.orgnih.gov Subsequently, the tyrosine-containing substrate binds, and the sulfate group is transferred from the enzyme to the tyrosine. wikipedia.org Another line of evidence, supported by computational studies and crystal structures, points towards a concerted, SN2-like in-line displacement mechanism. rsc.orgnih.govacs.org In this model, the tyrosine hydroxyl group, acting as a nucleophile, directly attacks the sulfur atom of PAPS. acs.orgacs.org This attack is facilitated by a catalytic base, such as a glutamate (B1630785) residue (Glu99 in TPST-2), which deprotonates the tyrosine hydroxyl group to increase its nucleophilicity. acs.orgacs.org

Substrate Recognition Mechanisms and Determinants of TPST Specificity

In Vitro Enzymatic Systems for Sulfotyrosine Generation

The generation of peptides and proteins containing sulfotyrosine (sTyr) in a controlled laboratory setting is crucial for studying the profound effects of this post-translational modification on protein interactions. nih.govresearchgate.net In vitro enzymatic systems provide a powerful and direct method for producing these modified molecules, overcoming the limitations and complexities of chemical synthesis or cellular expression systems. nih.govacs.org These systems are built around two core components: a tyrosylprotein sulfotransferase (TPST) enzyme and the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govbiosyn.com

The fundamental reaction involves the transfer of a sulfuryl group from PAPS to the hydroxyl group of a specific tyrosine residue within a peptide or protein substrate, catalyzed by a TPST. nih.govresearchgate.net Researchers have successfully expressed and purified recombinant human TPST-1 and TPST-2, as well as TPSTs from other species like Drosophila melanogaster, often in E. coli host systems. nih.govacs.org This allows for the production of large quantities of active enzymes essential for in vitro synthesis. nih.gov Studies have shown that the two human TPST isoforms can have different substrate preferences and kinetic properties, which can be leveraged for specific applications. nih.govucla.edu For instance, TPST-1 was found to preferentially sulfate tyrosine 14 (Y14) of the CC-chemokine receptor 5 (CCR5) peptide, while TPST-2 favored Y15 as the initial sulfation site. nih.gov

A significant challenge in these systems is the cost and instability of the PAPS cosubstrate. nih.govsinica.edu.tw To address this, efficient coupled-enzyme systems have been developed to regenerate PAPS in situ. nih.govacs.org These "one-pot" systems provide a continuous supply of PAPS, making the sulfation process more economical and robust, especially for large-scale synthesis. nih.govcapes.gov.br

Two primary schemes for PAPS regeneration have been established:

PAPSS-TPST Coupled System : This system mimics the natural pathway, using PAPS synthetase (PAPSS) to generate PAPS from adenosine (B11128) triphosphate (ATP) and inorganic sulfate. nih.govacs.org This method is highly effective for producing proteins with multiple sulfation sites. nih.govacs.org For example, when P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) was used as a substrate, this system facilitated sulfation at more than one tyrosine residue. nih.govacs.org

Aryl Sulfotransferase-TPST Coupled System : This approach uses an aryl sulfotransferase, such as phenol (B47542) sulfotransferase, to regenerate PAPS from its byproduct, 3'-phosphoadenosine-5'-phosphate (PAP), and a simple sulfated donor like 4-methylumbelliferyl sulfate (MUS). nih.govacs.org A key advantage of this method is that the reaction progress can be monitored in real-time by measuring the fluorescence of the 4-methylumbelliferone (B1674119) (MU) byproduct. nih.govacs.org However, it may be less efficient for multi-site sulfation compared to the PAPSS system. acs.org

The selection of the in vitro system depends on the specific research goal, from determining enzyme kinetics to producing large quantities of sulfated proteins for functional or structural studies. nih.govacs.org

Table 1: Properties and Kinetic Parameters of Human TPSTs This table summarizes key characteristics of the two human tyrosylprotein sulfotransferase isoforms. Kinetic parameters can vary depending on the specific peptide substrate used.

| Feature | TPST-1 | TPST-2 | Source |

| Substrate Preference | Preferentially sulfated Y14 of CCR5 peptide. | Preferentially sulfated Y15 of CCR5 peptide. | nih.gov |

| pH Optimum | Acidic | Acidic | ucla.edu |

| Cofactor Stimulation | Stimulated by Mn²⁺ | Stimulated by Mn²⁺ and Mg²⁺ | ucla.edu |

| Km for Gastrin Peptide | 652 µM | Not Reported | researchgate.net |

| Km for CCR8 Peptide | Km,app was five-fold less for a monosulfated substrate compared to the nonsulfated version. | Km,app was five-fold less for a monosulfated substrate compared to the nonsulfated version. | nih.govacs.org |

Table 2: Typical Components of an In Vitro Sulfation System with PAPS Regeneration This table outlines the essential components for a robust chemoenzymatic system designed to produce sulfated peptides or proteins efficiently.

| Component | Function | Example Condition/Concentration | Source |

| Buffer | Maintains optimal pH for enzyme activity. | 20-40 mM MOPS or PIPES, pH 6.8-7.5 | nih.govrockefeller.edu |

| Peptide/Protein Substrate | The tyrosine-containing molecule to be sulfated. | 50 µM | rockefeller.edu |

| Recombinant TPST | The catalyst for the sulfation reaction. | 1 µg / 40 µg/mL | rockefeller.eduportlandpress.com |

| ATP | Energy source for PAPS synthesis in PAPSS systems. | 500 µM | portlandpress.com |

| Inorganic Sulfate (e.g., Na₂SO₄) | Sulfate source for PAPS synthesis in PAPSS systems. | Used with PAPSS enzyme. | nih.govacs.org |

| PAPS Synthetase (PAPSS) | Enzyme for the PAPS regeneration cycle from ATP. | Included in coupled-enzyme systems. | nih.govacs.org |

| Aryl Sulfotransferase | Enzyme for PAPS regeneration from PAP and a donor like MUS. | Included in coupled-enzyme systems. | nih.govacs.orgsinica.edu.tw |

| Dithiothreitol (DTT) | Reducing agent, can enhance TPST-1 activity. | 10 mM | rockefeller.edu |

| Metal Ions (e.g., MnCl₂) | Required cofactor for TPST activity. | 20 mM | ijbs.com |

Biological Roles and Functional Implications of Sulfotyrosine Residues in Peptides and Proteins

Modulation of Protein-Protein Interactions

The presence of sulfotyrosine residues is a key determinant in the specificity and strength of interactions between proteins. nih.govresearchgate.net By adding a significant negative charge and creating new hydrogen-bonding possibilities, sulfation can dramatically alter the binding surfaces of proteins, thereby governing their biological activity.

Tyrosine sulfation frequently acts to increase the binding affinity and specificity between ligands and their receptors. nih.govnih.gov This enhancement is critical for the proper functioning of numerous signaling pathways.

A prominent example is found in the binding of peptide hormones to their receptors. The hormone cholecystokinin (B1591339) (CCK) binds to its G protein-coupled receptor, CCK1R, with up to 1000-fold greater affinity when its tyrosine residue is sulfated compared to the non-sulfated form. nih.gov In contrast, the homologous receptor CCK2R shows little preference between the sulfated and non-sulfated forms of CCK's sister hormone, gastrin. nih.gov

In the context of the immune system, chemokine receptors, which are vital for directing leukocyte trafficking, rely heavily on tyrosine sulfation for high-affinity ligand binding. nih.govnih.gov The N-terminal regions of many chemokine receptors contain tyrosine residues that, when sulfated, form essential contacts with their chemokine ligands. nih.govnih.gov For instance, sulfation of tyrosine residues in the N-terminus of the CCR5 receptor is crucial for its interaction with chemokines like MIP-1α and MIP-1β. embopress.org Similarly, sulfation of tyrosines in the CXCR4 receptor enhances its interaction with its ligand, SDF-1α (CXCL12). nih.gov The impact of sulfation can also be highly specific, altering receptor selectivity for different ligands. Studies on the CCR3 receptor have shown that different sulfation patterns on two adjacent tyrosine residues lead to significant variations in binding affinity for the chemokines eotaxin-1, eotaxin-2, and eotaxin-3. acs.orgmonash.edu

Glycoprotein (B1211001) hormone receptors, which regulate growth and reproductive functions, also depend on sulfotyrosine for hormone recognition. nih.govembopress.org A sulfotyrosine located in a flexible region of these receptors is indispensable for high-affinity hormone binding and subsequent signaling. nih.govembopress.org

| Receptor | Ligand | Effect of Tyrosine Sulfation | Reference |

|---|---|---|---|

| CCK1R | Cholecystokinin (CCK) | Up to 1000-fold increase in binding affinity. | nih.gov |

| CCR3 Peptide | Eotaxin-1 (CCL11) | Sulfation of Tyr-16 leads to 9-16-fold selectivity for eotaxin-1 over eotaxin-2 and eotaxin-3. | acs.org |

| CCR5 | MIP-1α, MIP-1β | Contributes significantly to high-affinity binding. | embopress.org |

| CXCR4 | SDF-1α (CXCL12) | Enhances binding affinity; sTyr21 binds a specific site on the chemokine. | nih.gov |

| Phytosulfokine (PSK) Receptor | PSK (plant peptide hormone) | ~40-fold higher binding affinity compared to the non-sulfated peptide. | biorxiv.org |

Sulfotyrosine modifications are fundamental to cellular adhesion processes, particularly the initial tethering and rolling of leukocytes on endothelial cells during an inflammatory response. nih.govmdpi.com This process is mediated by the interaction between P-selectin, expressed on endothelial cells, and P-selectin glycoprotein ligand-1 (PSGL-1), a glycoprotein on the surface of leukocytes. nih.govplos.org The high-affinity binding of PSGL-1 to P-selectin requires both specific carbohydrate modifications and the sulfation of tyrosine residues near the N-terminus of PSGL-1. nih.govnih.gov The absence of this tyrosine sulfation significantly weakens the interaction, impairing the ability of leukocytes to roll effectively on P-selectin under flow conditions. nih.govresearchgate.net

Beyond adhesion, sulfotyrosine is integral to the initiation of receptor signaling. For many chemokine receptors, the binding of a chemokine to the sulfated N-terminal domain is the first step in a two-site binding mechanism that leads to receptor activation and intracellular signaling cascades. nih.govnih.gov This activation triggers cytoskeletal rearrangements and integrin activation, enabling leukocytes to migrate towards an inflammatory stimulus. nih.gov The sulfation of tyrosines on the C5a receptor is also involved in forming the docking site for its ligand, a potent inflammatory mediator. embopress.org

While primarily known for its role in direct binding interfaces, tyrosine sulfation can also influence the broader structural properties of proteins, including their stability and folding. nih.gov The addition of a negatively charged sulfate (B86663) group can facilitate electrostatic interactions that contribute to the stability of a protein's conformation. nih.gov

Furthermore, sulfotyrosine residues can play a role in modulating the oligomerization state of proteins. nih.govnih.gov For example, the binding of a sulfated N-terminal peptide from the CXCR4 receptor to the chemokine CXCL12 shifts the chemokine's monomer-dimer equilibrium towards the dimeric state. nih.gov Since the oligomerization state of a chemokine can influence its ability to activate its receptor, this modulation by sulfotyrosine is a key aspect of its functional implication. nih.govnih.gov

Contribution to Key Biological Processes

The modulation of protein-protein interactions by sulfotyrosine has profound consequences for complex physiological and pathological processes, including blood clotting and immune regulation. nih.govmdpi.com

Tyrosine sulfation is a critical modification for the function of several key proteins in the blood coagulation cascade. nih.gov Its role is particularly evident in the regulation of thrombin, the central enzyme of coagulation. nih.govportlandpress.com Hirudin, a potent and specific thrombin inhibitor isolated from medicinal leeches, contains a sulfated tyrosine at position 63 (Tyr63). nih.govnih.govwikipedia.org This sulfation is crucial for its high-affinity binding to thrombin's exosite I, which blocks the enzyme's active site and exerts a powerful anticoagulant effect. nih.govacs.org Recombinant hirudins that lack this modification are significantly less potent. wikipedia.orgacs.org

The function of endogenous coagulation factors is also dependent on sulfation. The binding of coagulation Factor VIII to von Willebrand factor (vWF), a crucial interaction for the stability and function of Factor VIII in the bloodstream, is critically dependent on the sulfation of Tyr1680 in Factor VIII. wikipedia.orgresearchgate.net Mutation of this residue or inhibition of its sulfation abolishes the interaction, which can lead to mild hemophilia symptoms. wikipedia.orgresearchgate.net Additionally, the γ' chain of fibrinogen contains two sulfated tyrosines that are critical for high-affinity binding to thrombin's exosite II, an interaction that regulates clot formation and stability. portlandpress.com

| Protein | Interaction Partner | Role of Sulfotyrosine | Reference |

|---|---|---|---|

| Hirudin | Thrombin | Sulfation of Tyr63 is critical for high-affinity binding and potent anticoagulant activity. | nih.govnih.govacs.org |

| Factor VIII | von Willebrand Factor (vWF) | Sulfation of Tyr1680 is essential for the interaction, affecting Factor VIII stability and function. | wikipedia.orgresearchgate.net |

| Fibrinogen (γ' chain) | Thrombin | Sulfated tyrosines (sY418, sY422) are critical for binding to thrombin's exosite II, modulating clot formation. | portlandpress.com |

Sulfotyrosine residues are key players in orchestrating immune and inflammatory responses. mdpi.com As previously discussed, the sulfation-dependent interactions of chemokines with their receptors are fundamental for directing the migration of leukocytes to sites of inflammation or infection. nih.govnih.gov The ability of cells to respond to chemokine gradients is therefore tightly regulated by the sulfation status of their receptors. acs.org This process is central to both innate and adaptive immunity.

The complement system, a critical component of innate immunity, is also regulated by tyrosine sulfation. The fourth component of complement, C4, requires sulfation for its full hemolytic activity. nih.govnih.gov The absence of sulfation impairs the interaction of C4 with the protease C1s, which is responsible for its physiological activation. nih.gov This results in a significantly less efficient activation of the classical complement pathway. nih.gov The receptor for C3a, an inflammatory peptide generated during complement activation, also contains an essential sulfotyrosine residue required for ligand binding and subsequent inflammatory signaling. biorxiv.org These examples highlight how sulfation acts as a crucial checkpoint in the regulation of inflammatory cascades. biorxiv.orgnih.gov

Influence on Viral Entry Mechanisms into Host Cells

The post-translational modification of tyrosine residues to sulfotyrosine (sTyr) plays a pivotal role in the entry of several viruses into their host cells. This modification can occur on either the host cell receptors or the viral envelope glycoproteins, creating specific recognition sites that are essential for the initial stages of infection. The most extensively studied example of this phenomenon is in the context of Human Immunodeficiency Virus type 1 (HIV-1).

HIV-1 entry into target cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary host cell receptor, CD4. This binding induces conformational changes in gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4. biorxiv.org The interaction between gp120 and the coreceptor is critical for the subsequent fusion of the viral and cellular membranes, allowing the viral genome to enter the host cell. biorxiv.org

Crucially, the N-terminal region of the CCR5 coreceptor contains sulfotyrosine residues that are key recognition elements for gp120. biorxiv.orgoup.com Specifically, sulfation at Tyr-10 and Tyr-14 of CCR5 is necessary for a high-affinity interaction with gp120. oup.com This interaction is a prime example of how a virus has evolved to exploit a host cell's post-translational modification for its own infectious cycle. The negatively charged sulfate group of sulfotyrosine on CCR5 is thought to engage in electrostatic interactions with positively charged residues in the coreceptor binding site of gp120, thereby stabilizing the complex and facilitating viral entry. nih.gov

Interestingly, the significance of tyrosine sulfation in HIV-1 infection is not limited to the host cell. Research has revealed that the HIV-1 gp120 protein itself can be tyrosine-sulfated. mdpi.comnih.gov Specifically, two sulfated tyrosines have been identified within the second variable (V2) loop of gp120. wikipedia.org This viral sulfation is not merely incidental; it plays a crucial role in the structural integrity and function of the viral envelope. The sulfotyrosines in the V2 loop help to stabilize the interaction between the V2 and third variable (V3) loops of gp120. mdpi.comnih.gov This intramolecular interaction is critical for maintaining the native, trimeric conformation of the viral envelope spike, which in turn modulates the virus's sensitivity to antibody-mediated neutralization. mdpi.comnih.gov

Furthermore, the tyrosine-sulfated region of the V2 loop appears to be a structural mimic of the sulfated N-terminus of the CCR5 coreceptor. wikipedia.org This molecular mimicry allows the V2 loop to interact with the coreceptor-binding site at the base of the V3 loop in the prefusion state of gp120, effectively shielding this conserved and vulnerable site from the host immune system. nih.govwikipedia.org This strategic occlusion of a key neutralization target highlights a sophisticated viral immune evasion strategy. Synthetic tyrosine-sulfated peptides derived from the V2 loop have been shown to act as functional mimics of the CCR5 N-terminus and can potently block HIV-1 infection by competing for the coreceptor binding site on gp120. wikipedia.org

The functional importance of sulfotyrosine in viral entry has made it a target for the development of novel antiviral agents. The conserved co-receptor binding site on gp120 that recognizes sulfotyrosine residues represents a promising structural target for the design of HIV entry inhibitors. patsnap.com

The role of sulfotyrosine in viral entry is not limited to HIV-1. Tyrosine sulfation of host cell receptors has been implicated in the entry mechanisms of other viruses as well, although the details are less well-characterized. The general principle is that the addition of a sulfate group to a tyrosine residue creates a unique binding motif that can be exploited by viral proteins to mediate attachment and entry. This underscores the broader importance of this post-translational modification in pathogen-host interactions. researchgate.net

Table 1: Role of Sulfotyrosine in HIV-1 Entry

| Molecule | Location of Sulfotyrosine | Functional Implication |

|---|---|---|

| CCR5 (Host Cell Coreceptor) | N-terminal region (e.g., Tyr-10, Tyr-14) | Essential for high-affinity binding of HIV-1 gp120, facilitating viral entry. oup.com |

| gp120 (Viral Envelope Glycoprotein) | Second Variable (V2) loop | Stabilizes the V2-V3 loop interaction, maintaining the native trimeric envelope conformation and modulating neutralization sensitivity. mdpi.comnih.gov |

| gp120 (Viral Envelope Glycoprotein) | Second Variable (V2) loop | Acts as a molecular mimic of the CCR5 N-terminus, occluding the coreceptor-binding site and aiding in immune evasion. wikipedia.org |

Signaling Roles of Sulfated Peptide Hormones in Plants (e.g., Phytosulfokines, Plant Peptide-containing Sulfated Tyrosine)

In the plant kingdom, tyrosine sulfation is a critical post-translational modification that activates a class of peptide hormones involved in a wide array of growth, developmental, and stress-response pathways. nih.govpatsnap.com These sulfated peptides, active at nanomolar concentrations, are synthesized as larger precursor proteins that undergo proteolytic processing and tyrosine sulfation in the Golgi apparatus, catalyzed by a single-copy enzyme called tyrosylprotein sulfotransferase (TPST). nih.govpatsnap.com The activated, sulfated peptides are then secreted into the apoplast where they bind to specific cell-surface receptors, typically leucine-rich repeat receptor-like kinases (LRR-RLKs), to initiate downstream signaling cascades. patsnap.com Two of the most well-characterized families of sulfated peptide hormones in plants are the Phytosulfokines (PSKs) and the Plant Peptides containing Sulfated Tyrosine (PSYs). nih.gov

Phytosulfokines (PSKs) were the first class of sulfated peptides discovered in plants. patsnap.com The archetypal PSK, PSK-α, is a disulfated pentapeptide with the sequence Tyr(SO3H)-Ile-Tyr(SO3H)-Thr-Gln. researchgate.net PSKs are known to promote cell proliferation and expansion, and they play significant roles in various developmental processes, including root and hypocotyl elongation, somatic embryogenesis, and the regulation of stem cell homeostasis in the root apical meristem. nih.govnih.govsartorius.com The biological activity of PSKs is critically dependent on the sulfation of both tyrosine residues. patsnap.com PSKs are perceived by the PSK receptor (PSKR), an LRR-RLK, and signaling is thought to involve a co-receptor from the SOMATIC EMBRYOGENESIS RECEPTOR KINASE (SERK) family. nih.govnih.gov

Plant Peptides containing Sulfated Tyrosine (PSYs) represent another important family of sulfated peptide hormones. nih.gov The first identified member, PSY1, is an 18-amino-acid peptide with a single sulfated tyrosine residue. researchgate.net Similar to PSKs, PSYs are involved in promoting cell expansion and division. rupress.org The PSY1 signaling pathway involves the PSY1 receptor (PSY1R), which, like PSKR, is an LRR-RLK. nih.gov Upon binding of sulfated PSY1, the receptor is activated, leading to downstream cellular responses. The sulfation of the tyrosine residue in PSY1 is essential for its full biological activity. researchgate.net Interestingly, the PSY and PSK signaling pathways appear to have some overlapping functions, as mutations in the receptors for both peptides can lead to enhanced dwarfism phenotypes in plants. researchgate.net

The biosynthesis of all sulfated peptides in plants, including PSKs and PSYs, is dependent on the enzyme TPST. oup.com Mutants lacking a functional TPST gene exhibit severe pleiotropic phenotypes, including stunted growth, shorter roots, and developmental abnormalities, underscoring the crucial importance of tyrosine sulfation for normal plant growth and development. oup.com This single enzyme is responsible for the sulfation of a variety of peptide hormones, highlighting its central role in plant signaling. nih.gov

Recent research has also uncovered a fascinating interplay between plant sulfated peptide signaling and plant-pathogen interactions. Some plant pathogenic bacteria, such as Xanthomonas oryzae pv. oryzae, produce a sulfated peptide called RaxX that mimics plant PSY peptides. patsnap.com This bacterial mimic can hijack the plant's PSY signaling pathway to modulate host defense responses, demonstrating the evolutionary significance of this signaling system. patsnap.com

Table 2: Major Families of Sulfated Peptide Hormones in Plants

| Peptide Family | Example | Key Functions | Receptor Type |

|---|---|---|---|

| Phytosulfokines (PSKs) | PSK-α | Cell proliferation and expansion, root elongation, somatic embryogenesis. nih.govnih.govsartorius.com | LRR-RLK (PSKR) |

| Plant Peptides containing Sulfated Tyrosine (PSYs) | PSY1 | Cell expansion and division, regulation of plant growth and stress responses. researchgate.netnih.gov | LRR-RLK (PSY1R) |

Impact of Tyrosine Sulfation on Protein Conformation and Electrostatic Properties

The addition of a sulfate group to a tyrosine residue, forming sulfotyrosine (sTyr), significantly alters the physicochemical properties of the amino acid side chain, which in turn can have a profound impact on the local and global conformation of a protein as well as its electrostatic properties. This post-translational modification introduces a bulky, negatively charged group, which can influence protein structure and function in several ways. patsnap.com

One of the primary effects of tyrosine sulfation is the introduction of a strong negative charge. patsnap.com This can lead to significant changes in the electrostatic surface potential of a protein. This altered electrostatic landscape is often a key determinant in mediating protein-protein interactions. The negatively charged sulfate group can participate in favorable electrostatic interactions, such as salt bridges, with positively charged residues like arginine and lysine (B10760008) on a binding partner. biorxiv.org For instance, the high-affinity interaction between the chemokine receptor CCR5 and HIV-1 gp120 is partly mediated by the electrostatic attraction between the sulfotyrosine residues on CCR5 and basic residues on gp120. oup.com

Beyond simple electrostatic attraction, the sulfotyrosine residue, with its combination of a negatively charged sulfate and an aromatic ring, can engage in multifaceted interactions. It can participate in both electrostatic and hydrophobic contacts, allowing for highly specific and strong binding interfaces. nih.gov This dual nature enables sulfotyrosine to act as a critical determinant of interaction specificity in numerous biological systems, from viral entry to hormone-receptor binding. biorxiv.orgbiorxiv.org

The impact of tyrosine sulfation on protein conformation is often localized to the region of modification, particularly in flexible or intrinsically disordered regions of proteins. biorxiv.org Many sulfotyrosine residues are found within such flexible loops or termini, where the addition of a bulky, charged group can influence the conformational ensemble of these regions. While tyrosine sulfation does not typically induce large-scale, global conformational changes in well-structured proteins, it can play a crucial role in ordering or pre-organizing flexible regions upon binding to a partner protein. This "induced fit" mechanism can be critical for creating a high-affinity binding site.

In some cases, tyrosine sulfation has been observed to have a modest impact on protein stability. For example, in a study of a bispecific monoclonal antibody, tyrosine sulfation was found to have no significant effect on its thermal stability but did modestly increase its rate of aggregation, likely by altering its colloidal stability. nih.gov This suggests that the introduction of a strong negative charge can, in some contexts, lead to destabilizing electrostatic repulsions or promote aggregation through altered intermolecular interactions.

Table 3: Physicochemical and Structural Impact of Tyrosine Sulfation

| Property | Effect of Sulfation |

|---|---|

| Electrostatic Charge | Introduces a strong negative charge, altering the protein's surface potential. patsnap.com |

| Protein-Protein Interactions | Mediates specific interactions through electrostatic (salt bridges) and hydrophobic contacts. biorxiv.orgnih.gov |

| Protein Conformation | Can influence the conformation of flexible or disordered regions, often leading to induced fit upon binding. biorxiv.org |

| Protein Stability | Can have variable effects, in some cases modestly decreasing colloidal stability and increasing aggregation. nih.gov |

Synthetic Methodologies for Sulfotyrosine Containing Biomolecules

Chemical Synthesis Approaches

Chemical synthesis provides a powerful means to produce sulfotyrosine-containing peptides with precise control over the location and extent of sulfation. Both solid-phase and solution-phase methodologies have been successfully employed, each with distinct advantages and applications.

Solid-Phase Peptide Synthesis (SPPS) Strategies for Sulfotyrosine Incorporation

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, and several strategies have been adapted for the incorporation of sulfotyrosine. The primary obstacle in SPPS of sulfated peptides is the propensity of the sulfotyrosine to undergo desulfation under the acidic conditions typically used for cleavage from the solid support and removal of side-chain protecting groups. kiesslinglab.comgoogle.com

Strategies for Mitigating Desulfation during Cleavage and Deprotection

A primary challenge in synthesizing sulfotyrosine-containing peptides is the loss of the sulfate (B86663) group during the final cleavage and deprotection steps, which typically involve strong acids like trifluoroacetic acid (TFA). google.com Several strategies have been developed to minimize this desulfation.

One of the earliest and most direct approaches involves the direct incorporation of Fmoc-Tyr(SO3Na)-OH into the growing peptide chain. kiesslinglab.com However, this method can be hampered by poor coupling efficiency and reduced resin swelling, especially when multiple sulfotyrosine residues are present. kiesslinglab.comnih.gov To circumvent the harsh acidic cleavage, highly acid-sensitive resins like 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin are often used. google.comnih.gov Peptides can be cleaved from this resin under milder acidic conditions, such as a mixture of dichloromethane, trifluoroethanol, and acetic acid, which minimizes desulfation. google.com

Another effective strategy is to perform the cleavage and deprotection at low temperatures. Detailed kinetic studies have shown that the rate of desulfation is highly temperature-dependent. acs.org By conducting the TFA-mediated cleavage and deprotection at 0°C, the deprotection of common side-chain protecting groups can proceed efficiently while significantly reducing the extent of desulfation. acs.org

The use of scavengers in the cleavage cocktail is also crucial. Reagents like triisopropylsilane (B1312306) (TIPS) and water are commonly included to quench reactive carbocations generated during the removal of protecting groups, which can otherwise lead to side reactions, including desulfation. nih.govthermofisher.com A common cleavage cocktail is a mixture of TFA, TIPS, and water (e.g., 95:2.5:2.5 v/v/v). nih.gov

| Cleavage/Deprotection Strategy | Key Features | Reference |

| Low-Temperature Cleavage | TFA-mediated cleavage at 0°C | acs.org |

| Acid-Sensitive Resins | Use of 2-chlorotrityl resin with mild acid cleavage | google.comnih.gov |

| Optimized Cleavage Cocktails | Inclusion of scavengers like TIPS and water | nih.govthermofisher.com |

| Sulfate Protecting Groups | Use of acid-stable protecting groups like nP, DCV, or TCE | iris-biotech.desigmaaldrich-jp.comsigmaaldrich.com |

Synthesis of Homogeneously Sulfated Peptides and Multi-Sulfated Forms

The ability to synthesize homogeneously sulfated peptides, where every molecule in the sample has the same sulfation pattern, is crucial for accurately studying the biological roles of tyrosine sulfation. acs.orgnih.gov The synthetic methods described above, particularly those employing orthogonal protecting groups, are instrumental in achieving this.

A divergent solid-phase approach allows for the synthesis of a library of sulfoforms from a single resin-bound precursor. acs.orgacs.org By selectively deprotecting and sulfating specific tyrosine residues, peptides with one, two, or three sulfotyrosine residues can be prepared. acs.orgacs.org This has been demonstrated in the synthesis of all eight possible sulfoforms of a peptide containing three tyrosine residues. acs.org

The synthesis of peptides with multiple sulfotyrosine residues has been successfully achieved using synthons containing sulfotyrosine or its neopentyl-protected ester. nih.gov Peptides with up to 30 residues and multiple sulfations have been synthesized in high yields (>50-70%). nih.gov The synthesis of the leech-derived antithrombotic protein hirudin P6, which contains both tyrosine sulfation and glycosylation, has also been accomplished using a combination of SPPS and native chemical ligation, demonstrating the feasibility of producing homogeneously sulfated proteins. acs.orgnih.gov

Solution-Phase Synthesis Techniques for Sulfotyrosine Derivatives

While SPPS is the dominant method for peptide synthesis, solution-phase techniques remain valuable, particularly for the synthesis of modified amino acid building blocks and shorter peptide fragments.

The synthesis of protected sulfotyrosine building blocks for SPPS is a key application of solution-phase chemistry. For example, the Fmoc-Tyr(OSO₃Np)-OH building block is prepared through a multi-step solution-phase synthesis. nih.gov Similarly, the synthesis of Fmoc-fluorosulfated tyrosine is a one-step solution-phase reaction. nih.govnih.gov

Solution-phase synthesis has also been used to prepare dipeptide building blocks containing a protected sulfotyrosine residue. rsc.org This can be advantageous when coupling to sterically hindered amino acids on the solid support is inefficient. rsc.org For instance, a protected dipeptide can be synthesized in solution and then coupled to the resin-bound peptide chain. rsc.org

Chemoenzymatic Synthesis of Sulfotyrosine-Modified Peptides and Proteins

Chemoenzymatic synthesis combines the power of chemical synthesis with the specificity of enzymatic reactions. In the context of sulfotyrosine, this typically involves the chemical synthesis of a peptide or protein containing unmodified tyrosine residues, followed by enzymatic sulfation using a tyrosylprotein sulfotransferase (TPST).

TPSTs are the enzymes responsible for tyrosine sulfation in vivo. Recombinant human TPST-1 and TPST-2 have been used to modify peptides in vitro. rockefeller.edu For example, a peptide corresponding to the N-terminus of the chemokine receptor CXCR4 was efficiently sulfated by both TPST-1 and TPST-2, resulting in a product with three sulfotyrosine residues. rockefeller.edu The enzymatic sulfation was found to occur in a stepwise manner, with a specific order of modification for the different tyrosine residues. rockefeller.edu

Site-Specific Genetic Encoding and Co-Translational Incorporation of Sulfotyrosine

The site-specific incorporation of sulfotyrosine (sTyr) into proteins represents a powerful advancement in protein engineering and the study of post-translational modifications. This technique, a cornerstone of genetic code expansion, allows for the production of homogenously sulfated proteins, which is often difficult to achieve through traditional recombinant expression or chemical synthesis methods. nih.govescholarship.org By treating sulfotyrosine as a noncanonical amino acid (ncAA), researchers can dictate its precise location within a protein's sequence, thereby decoupling the synthesis of sulfoproteins from the cellular machinery and sequence motifs that normally govern tyrosine sulfation. nih.govescholarship.org

The core of this methodology lies in the use of an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for sulfotyrosine and a repurposed codon. nih.govgoogle.com Typically, the amber stop codon (TAG in DNA, UAG in mRNA) is reassigned to encode sulfotyrosine. nih.govnih.gov This requires two key components: an aminoacyl-tRNA synthetase (aaRS) that has been evolved to exclusively recognize and charge sulfotyrosine, and a cognate suppressor tRNA with an anticodon (CUA) that reads the UAG codon. nih.govacs.orgnih.gov This orthogonal system functions independently of the host cell's endogenous translational machinery, ensuring the high-fidelity incorporation of sulfotyrosine at the desired site(s). acs.orgacs.org

This approach has been successfully implemented in both prokaryotic and eukaryotic expression systems. In Escherichia coli, engineered pairs derived from Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) have been widely used. acs.orgunl.edu For expression in mammalian cells, where native protein sulfation occurs, researchers have developed orthogonal systems based on the E. coli tyrosyl-tRNA synthetase (EcTyrRS). unl.eduresearchgate.netnih.gov This enables the study of tyrosine sulfation's role in complex biological processes within a more relevant cellular environment. researchgate.netspringernature.comresearchgate.net

Research Findings on Genetic Encoding of Sulfotyrosine

Pioneering work in the field demonstrated the feasibility of producing selectively sulfated proteins in E. coli. This was achieved using an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (sTyrRS) and its corresponding tRNA (MjtRNATyrCUA) to incorporate sTyr in response to the amber codon. nih.govunl.edu This system has been instrumental in producing sulfated proteins for structural and biochemical analysis, such as the anticoagulant protein hirudin, which was previously inaccessible through recombinant methods in its fully active, sulfated form. nih.govfrontiersin.org

Subsequent research has focused on optimizing these systems and expanding their utility to eukaryotic cells. To facilitate studies in a more biologically relevant context, an E. coli tyrosyl-tRNA synthetase (EcTyrRS) and its cognate tRNA were engineered to function in mammalian cells. unl.edunih.gov This was a significant step, as the initial MjTyrRS-based system was limited to bacterial hosts. unl.edunih.gov The development of the EcTyrRS-based system involved directed evolution, often using yeast as a selection host due to its translational machinery's similarity to that of mammalian cells. unl.edunih.gov

Researchers have successfully used these expanded genetic code systems to investigate the functional roles of specific sulfation sites. For example, by generating all 32 possible sulfoforms of the anti-HIV antibody E51, scientists were able to precisely map the residues critical for binding to the HIV envelope protein, gp120. escholarship.org Similarly, the technology has been applied to express site-specifically sulfated chemokine receptors to dissect their interactions with ligands. nih.gov The ability to generate homogenously sulfated proteins has also been crucial in validating the biological activity of sulfated peptides, such as the bacterial RaxX peptide involved in plant immune responses. escholarship.org

Recent efforts have also aimed at creating autonomous cells that can both biosynthesize sulfotyrosine and genetically encode it, removing the need for exogenous supplementation of the expensive noncanonical amino acid. biorxiv.org

Table 1: Engineered Systems for Co-Translational Sulfotyrosine Incorporation

| Component | Organism of Origin | Host System(s) | Key Features & Applications |

| sTyrRS / MjtRNATyrCUA | Methanocaldococcus jannaschii | E. coli | One of the first systems developed for sTyr incorporation; used to produce sulfated hirudin and other proteins for structural/biochemical studies. nih.govacs.orgunl.edu |

| EcTyrRS / EctRNACUA | Escherichia coli | Yeast, Mammalian cells (HEK293T) | Developed for use in eukaryotic systems, enabling studies in a more native context; engineered using yeast-based selection. unl.edunih.gov |

| pSUPAR6-L3-3SY Plasmid | N/A | E. coli | An optimized plasmid encoding the necessary components (orthogonal aaRS and tRNA) for efficient sTyr incorporation in response to the TAG codon. nih.govnih.gov |

Table 2: Examples of Proteins Synthesized with Site-Specific Sulfotyrosine

| Target Protein | Host Organism | Purpose of Synthesis |

| Hirudin | E. coli | Production of a homogenously sulfated anticoagulant for structural and functional analysis with thrombin. nih.govfrontiersin.org |

| Anti-gp120 Antibodies (e.g., E51) | E. coli | Directed evolution and characterization of antibody-antigen interactions; mapping critical sulfotyrosine residues for HIV gp120 binding. escholarship.orgpnas.org |

| Green Fluorescent Protein (EGFP) | E. coli, HEK293T cells | Used as a reporter protein to validate and optimize the efficiency and fidelity of sTyr incorporation systems in both prokaryotic and eukaryotic cells. nih.govspringernature.com |

| RaxX Peptide | E. coli | Validation of the role of tyrosine sulfation in triggering the immune response in rice plants. escholarship.org |

| Heparin Cofactor II | Mammalian cells | Expression of a human protein in different, defined states of sulfation to study its function. researchgate.net |

| Chemokine Receptor CXCR4 | Mammalian cells | Cell-based studies on the role of a specific sulfation site in receptor activation by its ligand. nih.gov |

Advanced Analytical Techniques for the Detection and Characterization of Sulfotyrosine

Mass Spectrometry (MS)-Based Proteomics

Mass spectrometry has emerged as the cornerstone for the analysis of protein PTMs, and its application to sulfoproteomics has been pivotal in expanding our understanding of the "sulfome". nih.govacs.org

The precise identification and localization of sulfotyrosine residues within a peptide sequence are paramount for understanding its functional implications. Various fragmentation techniques are employed in tandem mass spectrometry (MS/MS) to achieve this. Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are commonly used methods; however, they often lead to the neutral loss of the labile SO3 group (80 Da), which can complicate precise site localization. mdpi.comnih.govacs.org

Electron-based fragmentation methods, such as electron transfer dissociation (ETD) and electron capture dissociation (ECD), offer a significant advantage. mdpi.comnih.gov These techniques tend to preserve the sulfate (B86663) modification on the tyrosine residue, generating c- and z-type fragment ions that allow for unambiguous localization of the sulfation site. acs.org More recently, ultraviolet photodissociation (UVPD) has also been shown to generate diagnostic sequence ions without significant neutral loss of the sulfate group, further aiding in confident site assignment. nih.gov

Table 1: Comparison of Fragmentation Techniques for Sulfotyrosine Analysis

| Fragmentation Technique | Principle | Advantages for Sulfotyrosine Analysis | Disadvantages for Sulfotyrosine Analysis |

|---|---|---|---|

| CID/HCD | Collision with inert gas | - Can indicate presence of sulfation through neutral loss | - Labile sulfate group is often lost, complicating site localization |

| ETD/ECD | Electron-based fragmentation | - Preserves the sulfate modification on fragment ions | - Can be less efficient for certain peptide compositions |

| UVPD | Ultraviolet photon absorption | - Generates diagnostic sequence ions with minimal neutral loss | - Requires specialized instrumentation |

A primary analytical hurdle in sulfoproteomics is distinguishing sulfotyrosine (sY) from the isobaric and often more abundant phosphotyrosine (pY). nih.govacs.org While nominally sharing a mass of approximately 80 Da, there is a subtle mass difference of 9.6 mDa between the two modifications (sY: 79.9568 Da; pY: 79.9663 Da). mdpi.com High-resolution mass spectrometers, such as the Orbitrap, can resolve this mass difference, enabling their differentiation at the precursor ion level. mdpi.com

Fragmentation behavior also provides a key distinguishing feature. Under CID and HCD, sulfotyrosine readily undergoes neutral loss of the SO3 group, a characteristic not typically observed for phosphotyrosine. mdpi.comnih.gov Conversely, ETD preserves the sulfotyrosine modification while phosphotyrosine is also stable under these conditions, necessitating other means of discrimination. mdpi.com Enzymatic assays using phosphatases, which specifically remove phosphate (B84403) groups but not sulfate groups, can be used in conjunction with MS to confirm the presence of sulfotyrosine. nih.gov

Due to the low stoichiometry of protein sulfation, enrichment of sulfotyrosine-containing peptides is often a prerequisite for successful mass spectrometric analysis. nih.gov Several strategies have been developed, borrowing from and adapting well-established phosphoproteomic workflows.

Immobilized metal affinity chromatography (IMAC) has been optimized for sulfopeptide enrichment. While traditionally used for phosphopeptides with metal ions like Fe3+ and Ga3+, studies have shown that Zr4+-IMAC can be particularly effective for enriching sulfotyrosine-containing peptides. nih.govacs.org Titanium dioxide (TiO2) chromatography is another common method for phosphopeptide enrichment that can be adapted for sulfopeptides, although the efficiency can be variable. nih.gov

A highly specific and powerful approach is immunoaffinity enrichment, which utilizes antibodies that specifically recognize sulfotyrosine residues. nih.gov This method can significantly increase the concentration of target peptides prior to MS analysis.

Table 2: Enrichment Strategies for Sulfotyrosine-Containing Peptides

| Enrichment Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Zr4+-IMAC | Affinity chromatography based on interaction with zirconium ions | - Effective for enriching sulfotyrosine peptides | - May co-enrich phosphopeptides |

| TiO2 | Affinity chromatography based on interaction with titanium dioxide | - Can enrich acidic peptides, including sulfated ones | - Generally less efficient for sulfotypeptides compared to phosphopeptides |

| Immunoaffinity | Use of anti-sulfotyrosine antibodies | - Highly specific for sulfotyrosine | - Antibody availability and cost can be a factor |

Quantitative proteomics aims to determine the relative or absolute abundance of proteins and their PTMs across different biological states. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling strategy that has been applied to quantitative sulfoproteomics. nih.govresearchgate.netyoutube.com In SILAC, cells are grown in media containing either normal ("light") or heavy isotope-labeled ("heavy") amino acids. nih.govbohrium.com The proteomes are then mixed, and the relative abundance of peptides is determined by comparing the signal intensities of the light and heavy peptide pairs in the mass spectrometer. bohrium.com This approach allows for accurate quantification of changes in protein sulfation levels in response to various stimuli or in different disease states. creative-proteomics.com Label-free quantification methods, which compare signal intensities of peptides across different runs, also provide a viable, though sometimes less precise, alternative for quantitative sulfoproteomics. researchgate.net

Radiometric Assays and Isotope Labeling Techniques

Radiometric assays have historically been a fundamental tool for detecting protein sulfation. nih.govmdpi.com These assays typically utilize the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate ([35S]PAPS), in in vitro sulfotransferase reactions. nih.gov The incorporation of the radiolabeled [35S]sulfate into a protein or peptide substrate is then detected and quantified using techniques such as autoradiography of polyacrylamide gels or thin-layer chromatography. nih.gov This method is highly sensitive and particularly useful for detecting small quantities of sulfated proteins. nih.govmdpi.com However, a significant drawback is the requirement for handling radioactive materials, which involves complex procedures and stringent safety regulations. mdpi.com

Isotope labeling, beyond its use in quantitative proteomics with stable isotopes, also plays a role in the fundamental detection of sulfation. mdpi.com Labeling cells with [35S]sulfate can demonstrate the presence of sulfated proteins within a complex biological sample. acs.org However, this method labels all sulfated molecules, including sulfated glycans, necessitating further purification or enzymatic treatment to specifically identify tyrosine sulfation. nih.gov

Immunochemical Detection Methods Utilizing Anti-Sulfotyrosine Antibodies

The development of highly specific monoclonal antibodies against sulfotyrosine has provided powerful tools for its detection and characterization. researchgate.netportlandpress.com These antibodies can recognize sulfated tyrosine residues within various proteins, largely independent of the surrounding amino acid sequence. youtube.com A crucial feature of these antibodies is their high specificity for sulfotyrosine, with no cross-reactivity to the structurally similar phosphotyrosine. researchgate.netportlandpress.com

These anti-sulfotyrosine antibodies are employed in a variety of standard immunochemical techniques. In Western blotting, they allow for the detection and size estimation of sulfated proteins in complex mixtures. Enzyme-linked immunosorbent assays (ELISA) can be used for the quantification of sulfated proteins. researchgate.net Furthermore, these antibodies are valuable for immunocytochemistry and immunofluorescence, enabling the visualization of the subcellular localization of sulfated proteins. They are also instrumental in the immunoaffinity enrichment of sulfotyrosine-containing proteins and peptides for subsequent analysis by mass spectrometry, as mentioned previously. nih.gov

Spectroscopic Methods for Conformational and Interaction Analysis

Spectroscopic techniques are indispensable for investigating the three-dimensional structure of sulfotyrosine-containing peptides and proteins and for characterizing their interactions with other molecules. These methods provide insights into the conformational dynamics and binding kinetics that are governed by the presence of the sulfate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the high-resolution, three-dimensional structure of peptides and proteins in solution, offering a dynamic perspective on their conformational preferences. nih.gov For sulfotyrosine-containing molecules, NMR can precisely map the structural changes induced by the bulky, negatively charged sulfate group.

One of the most widely used NMR methods for studying protein-protein interactions is Chemical Shift Perturbation (CSP) analysis. frontiersin.org By comparing the NMR spectra of a protein in its free and sulfotyrosine-ligand-bound states, CSP can identify the specific amino acid residues at the binding interface. frontiersin.org The chemical shift of atomic nuclei is highly sensitive to the local electronic environment, which is altered upon binding, thus providing a footprint of the interaction site. frontiersin.org This technique is invaluable for understanding how sulfotyrosine mediates interactions critical for biological processes.

Fluorescence Spectroscopy

Fluorescence-based methods offer high sensitivity for studying molecular interactions and enzymatic kinetics related to sulfotyrosine.

Fluorescence Assays for Sulfation Kinetics: Researchers have developed continuous fluorescent assays to monitor the activity of tyrosylprotein sulfotransferases (TPSTs), the enzymes responsible for tyrosine sulfation. nih.gov These assays can be adapted to a high-throughput format for screening protein substrates and characterizing TPST kinetics. nih.gov

Fluorescence Polarization (FP) Assays: FP is a robust technique used to measure the binding affinity between molecules in solution. nih.govspringernature.com The assay monitors the change in the tumbling rate of a small, fluorescently labeled molecule (e.g., a sulfotyrosine-containing peptide) upon binding to a larger protein. This method has been successfully employed to determine the dissociation constants (Kd) for the interaction between engineered sulfotyrosine-binding proteins and their peptide ligands, demonstrating its utility in quantifying the strength of these interactions. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid and effective method for analyzing the secondary structure of peptides and proteins. americanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the molecule's conformation. americanpeptidesociety.org The introduction of a sulfotyrosine residue can influence the secondary structure of a peptide, and CD spectroscopy can monitor these conformational changes. americanpeptidesociety.orgresearchgate.net For instance, it can determine the relative content of α-helices, β-sheets, and random coils in a sulfated peptide and track how these structures change in response to environmental factors or upon binding to a receptor. americanpeptidesociety.org

| Technique | Principle | Application to Sulfotyrosine (Sodium H-Tyr(SO3H)-OH) | Key Findings |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics. nih.gov | Elucidation of 3D structure of sulfated peptides; Mapping interaction interfaces using Chemical Shift Perturbation (CSP). frontiersin.org | Provides atomic-level detail of conformational changes induced by sulfation and identifies specific residues involved in binding. |

| Fluorescence Polarization (FP) Assay | Measures the change in rotational speed of a fluorescent molecule upon binding to a larger partner. springernature.com | Quantitative analysis of binding affinities between sulfotyrosine-containing peptides and their binding partners. nih.gov | Determination of dissociation constants (Kd) for sulfotyrosine-mediated protein-protein interactions. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of circularly polarized light to assess secondary structure. americanpeptidesociety.org | Analysis of the secondary structure (α-helix, β-sheet) of sulfated peptides and monitoring conformational changes upon interaction. americanpeptidesociety.orgresearchgate.net | Reveals how sulfation impacts the overall fold of a peptide and how its structure adapts during binding events. |

Nanopore Sequencing for Direct Mapping of Sulfotyrosine States

Emerging technologies are addressing the significant challenges associated with identifying and precisely locating sulfotyrosine modifications, which are often difficult to distinguish from other modifications like phosphorylation using traditional methods.

Nanopore sequencing represents a novel, single-molecule approach for the direct detection and mapping of post-translational modifications (PTMs), including sulfotyrosine. In this method, a target peptide is linearized and driven through a nanoscale pore. As the peptide translocates, it produces characteristic disruptions in an ionic current flowing through the pore. These current blockades are sensitive to the identity and modification state of the amino acids within the pore's constriction zone.

Recent research has demonstrated the remarkable capability of nanopore sequencing to identify sulfotyrosine and, crucially, to distinguish it from phosphotyrosine—a modification with a nearly identical mass (79.957 Da for sulfation vs. 79.966 Da for phosphorylation), which poses a major hurdle for mass spectrometry. By analyzing the unique ionic current signatures produced by sulfated and phosphorylated versions of a peptide, researchers can differentiate between these two critical PTMs with high accuracy.

| Parameter | Research Finding | Reference |

| Sulfation vs. Phosphorylation | Sulfation can be clearly detected and distinguished from phosphorylation on the same tyrosine residue. | bioRxiv |

| Distinguishing Accuracy | The accuracy for distinguishing between sulfotyrosine and phosphotyrosine on the same residue is greater than 90%. | bioRxiv |

| PTM Presence/Absence | The presence or absence of PTMs on two nearby tyrosine residues can be determined with high precision. | bioRxiv |

| Positional Accuracy | The accuracy for determining the presence or absence of modifications at specific sites is greater than 96%. | bioRxiv |

This single-molecule sensitivity provides a powerful new tool for identifying position-specific sulfation on peptides and promises wider applications in the comprehensive analysis of protein PTMs.

Computational Prediction and Bioinformatic Analysis of Tyrosine Sulfation Sites

Algorithmic Development for Predicting Sulfotyrosine Sites

The development of algorithms to predict sulfotyrosine sites has evolved significantly, moving from simple consensus sequence motifs to more sophisticated machine learning models. Early attempts recognized that no clear-cut acceptor motif could be universally applied. oup.comresearchgate.net

One of the pioneering prediction tools, the Sulfinator , utilized Hidden Markov Models (HMMs). nih.govoup.comresearchgate.net It constructed four distinct HMMs, each tailored to recognize sulfated tyrosines based on their position within the protein sequence: near the N-terminus, near the C-terminus, in the middle of a sequence window, or in windows with multiple tyrosines. oup.comresearchgate.net

Subsequent research has explored a variety of other algorithms. A notable study compared seven different machine learning algorithms and found that the random forest algorithm provided a more robust model than HMMs, support vector machines (SVMs), and artificial neural networks for this specific task. nih.govnih.gov Other algorithms that have been applied include the nearest neighbor algorithm and group-based prediction systems (GPS). biocuckoo.orgnih.gov More recent developments have introduced methods like the elastic net for feature selection to develop predictors for multiple types of tyrosine modifications simultaneously. acs.org

Application of Machine Learning and Statistical Models in Sulfation Site Prediction

Machine learning and statistical models are at the forefront of modern sulfotyrosine site prediction. These approaches leverage known sulfation sites to train models that can then predict new, uncharacterized sites with high accuracy.

Support Vector Machines (SVMs) have been a popular choice, forming the basis of predictors like SulfoSite and SulfoTyrP. biocuckoo.orgnih.govresearchgate.net SVMs work by finding the optimal hyperplane that separates sulfated from non-sulfated tyrosine residues in a high-dimensional feature space. jst-ud.vn To enhance performance, researchers have optimized SVM parameters, such as the penalty parameter C and the kernel parameter γ, often using a radial basis function (RBF) kernel. kg.ac.rs

Other models employed include:

Nearest Neighbor Algorithm: This method classifies a tyrosine site based on the majority class of its 'k' nearest neighbors in the feature space. nih.govacs.org

Hidden Markov Models (HMMs): As used in the Sulfinator, HMMs are statistical models that are particularly well-suited for analyzing sequential data like protein sequences. biocuckoo.orgoup.comresearchgate.net

Artificial Neural Networks (ANNs): These models, inspired by the structure of the human brain, have also been evaluated for their predictive capabilities in this context. nih.govnih.gov

The performance of these models is typically evaluated using metrics such as accuracy, sensitivity (the ability to correctly identify true sulfation sites), specificity (the ability to correctly identify non-sulfated sites), and Matthew's Correlation Coefficient (MCC). researchgate.netjst-ud.vn Cross-validation techniques, like 10-fold cross-validation, are commonly used to assess the robustness of the prediction models. creative-biolabs.comresearchgate.net

Feature Engineering and Selection for Predictive Accuracy

The accuracy of any machine learning model heavily relies on the quality and relevance of the features used for training. In the context of tyrosine sulfation prediction, feature engineering involves encoding the protein sequence and its properties into a numerical format that the model can process.

A variety of features have been explored to capture the characteristics of sulfation sites:

Sequence-based features:

Amino Acid Composition (AAC): This feature represents the frequency of each of the 20 standard amino acids in a given protein sequence segment. acs.orgneliti.com

Binary Encoding: Each amino acid is transformed into a 20-dimensional binary vector. acs.orgjst-ud.vn

Position-Specific Scoring Matrix (PSSM): PSSM provides information about the conservation of amino acids at specific positions in a sequence alignment and has been shown to be a potent feature. jst-ud.vnacs.orgneliti.com

K-spaced Amino Acid Pair Composition: This feature captures the frequency of pairs of amino acids separated by a certain distance, revealing traits of the surrounding residues. acs.org

Physicochemical Properties: Properties like hydrophobicity, polarity, molecular volume, and electrostatic charge of the amino acids flanking the tyrosine site are often incorporated. creative-biolabs.comnih.govnih.govacs.org

Structural Features:

Secondary Structure: Information about whether the tyrosine residue is located in an alpha-helix, beta-sheet, or coil can be predictive. creative-biolabs.comresearchgate.net

Solvent Accessible Surface Area (SASA): This feature measures the exposure of a residue to the solvent, which can influence its accessibility to the sulfating enzymes. tandfonline.com

Residue Disorder: The prediction of intrinsically disordered regions around the tyrosine site has been shown to be a valuable feature. nih.govacs.org

Feature selection is a critical step to improve model performance and interpretability by selecting the most informative features. Methods like Maximum Relevance Minimum Redundancy (mRMR) followed by Incremental Feature Selection (IFS) have been used to identify an optimal subset of features from a larger pool. nih.govacs.org One study, for instance, started with 229 features and selected an optimal set of 145, achieving a prediction accuracy of 90.01%. nih.govacs.org Another approach utilized relative entropy selection and a discrete firefly algorithm for a two-round feature selection process, resulting in an optimal set of 67 features. nih.gov

The table below summarizes some of the key features and machine learning models used in prominent tyrosine sulfation prediction tools.

| Predictor Name | Core Algorithm(s) | Key Features Used |

| Sulfinator | Hidden Markov Models (HMMs) | Sequence position (N-terminus, C-terminus, etc.) |

| SulfoSite | Support Vector Machine (SVM) | Amino acid sequence, solvent accessibility |

| GPS-TSP | Group-based Prediction System (GPS) | Short linear motifs |

| PredSulSite | Support Vector Machine (SVM) | Secondary structure, physicochemical properties, sequence order |

| SulfoTyrP | Support Vector Machine (SVM) | Bi-profile Bayes, Composition Moment Vector (CMV) |

| TyrPred | Support Vector Machine (SVM) with Elastic Net | Amino acid composition, binary encoding, PSSM, physicochemical properties |

Bioinformatic Exploration and Annotation of the "Sulfoproteome"

The "sulfoproteome" refers to the complete set of sulfated proteins within an organism. Bioinformatic tools and databases are essential for exploring and annotating this subset of the proteome. ukri.org